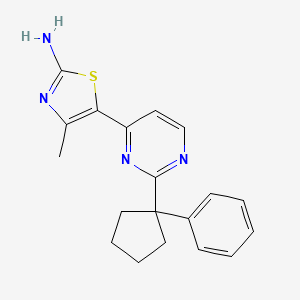
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine
説明
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C19H20N4S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化学分析
Biochemical Properties
4-Methyl-5-(2-(1-phenylcyclopentyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the aggregation factor of human platelets and urokinase . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to exhibit cytotoxic activity against cancer cell lines, such as breast cancer cells . This suggests that this compound may have potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to act as fibrinogenic receptor antagonists with antithrombotic activity and as bacterial DNA gyrase B inhibitors . These mechanisms contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Thiazole derivatives have been shown to exhibit stability under various conditions, which is crucial for their use in biochemical and pharmacological studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that thiazole derivatives can exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. Thiazole derivatives interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Thiazole derivatives are known to interact with transporters and binding proteins, influencing their localization and accumulation . These interactions play a significant role in the compound’s therapeutic potential and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Thiazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.
特性
IUPAC Name |
4-methyl-5-[2-(1-phenylcyclopentyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-13-16(24-18(20)22-13)15-9-12-21-17(23-15)19(10-5-6-11-19)14-7-3-2-4-8-14/h2-4,7-9,12H,5-6,10-11H2,1H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVDZTAIKYJORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3(CCCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)
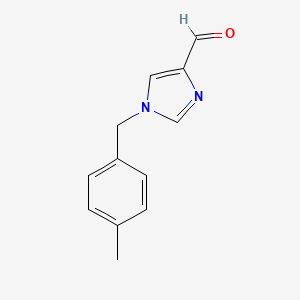
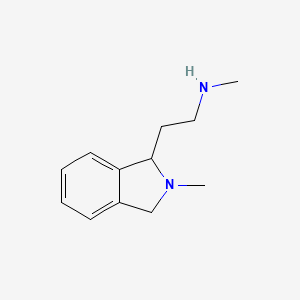


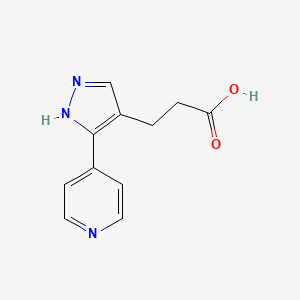

![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)

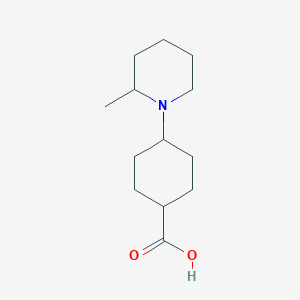
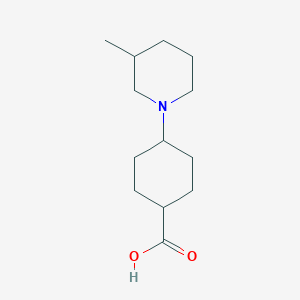

![4-[Butyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1472464.png)

